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Compound of Interest

Compound Name: 1-Butanesulfenyl chloride

CAS No.: 14925-97-4

Cat. No.: B8645297

Get Quote

Executive Summary & Strategic Value
1-Butanesulfonyl chloride (CAS: 2386-60-9) is a critical electrophilic reagent used to introduce

the

-butylsulfonyl group (

) into active pharmaceutical ingredients (APIs). Unlike the ubiquitous methanesulfonyl (mesyl)
or

-toluenesulfonyl (tosyl) groups, the

-butylsulfonyl moiety offers a unique balance of lipophilicity and steric bulk.

In medicinal chemistry, this modification is strategically employed to:

Modulate LogP: Increase the lipophilicity of polar pharmacophores, improving membrane

permeability.
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Optimize Binding: Fill hydrophobic pockets in target proteins (e.g., protease inhibitors,

fibrinogen receptor antagonists).

Enhance Metabolic Stability: The

-butyl chain is generally more resistant to metabolic cleavage than aryl sulfonamides.

Key Application Domain: Synthesis of Fibrinogen Receptor Antagonists (e.g., specific

quinazolinone derivatives) and Matrix Metalloproteinase (MMP) Inhibitors.

Chemical Profile & Safety Architecture
Physicochemical Data

Property Value Notes

Formula

MW 156.63 g/mol

Density 1.208 g/mL

Denser than water; forms

bottom layer in aqueous

extractions.

Boiling Point 80–81 °C (9 mmHg) Distillable under vacuum.

Appearance Colorless to pale yellow liquid
Darkens upon degradation

(HCl release).

Solubility DCM, THF, Toluene, EtOAc
Reacts violently with

water/alcohols.

Safety & Handling (Lachrymator Alert)
CRITICAL: BSC is a potent lachrymator and corrosive.

Engineering Controls: All transfers must occur within a certified chemical fume hood.

Moisture Sensitivity: Hydrolyzes rapidly to 1-butanesulfonic acid and HCl gas. Store under

inert gas (Ar/N2) at 4°C.
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Decontamination: Quench spills with saturated aqueous sodium bicarbonate (

). Do not use water directly, as it generates an acidic mist.

Mechanism of Action: Nucleophilic Sulfonylation
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile

attacks the electrophilic sulfur, forming a pentavalent transition state, followed by the expulsion

of the chloride leaving group.
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Caption: Nucleophilic substitution mechanism for sulfonamide formation. Base (e.g., TEA) is

required to neutralize the HCl byproduct.

Experimental Protocols
Protocol A: General Synthesis of N-Butylsulfonamides
Context: Standard procedure for coupling primary/secondary amines.

Reagents:

Substrate: Primary Amine (1.0 equiv)

Reagent: 1-Butanesulfonyl chloride (1.2 equiv)[1]
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Procedure:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

Dissolution: Charge the flask with the Amine (1.0 equiv) and DCM. Add TEA (1.5 equiv). Cool

the mixture to 0°C using an ice bath.

Addition: Add 1-Butanesulfonyl chloride (1.2 equiv) dropwise via syringe over 15 minutes.

Why? Controlling the addition rate prevents exotherms that can lead to bis-sulfonylation

(forming

).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (typically Hexane:EtOAc).

Quench: Add saturated

solution. Stir vigorously for 10 minutes.

Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined

organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: High-Value Target Synthesis (Fibrinogen
Receptor Antagonist Intermediate)
Context: Synthesis of Ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate. This intermediate is a

precursor for Sonogashira cross-coupling in the synthesis of quinazolinone-based fibrinogen
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receptor antagonists.

Reagents:

Substrate: Ethyl 2-aminopent-4-ynoate hydrochloride (1.0 equiv)

Reagent: 1-Butanesulfonyl chloride (1.1 equiv)[1]

Base: Pyridine (3.0 equiv) – Acts as both solvent and base.

Solvent: DCM (co-solvent if needed)

Step-by-Step Methodology:

Preparation: Suspend Ethyl 2-aminopent-4-ynoate HCl (10 mmol) in anhydrous DCM (30

mL) and Pyridine (30 mmol) at 0°C.

Activation: Stir for 10 minutes until the amine salt is free-based and the solution is clear.

Sulfonylation: Add 1-Butanesulfonyl chloride (11 mmol) dropwise.

Observation: A white precipitate (Pyridine·HCl) may form.

Incubation: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12h).

Workup (Specific for Esters):

Dilute with EtOAc (100 mL).

Wash 1: 5% Citric Acid or 0.5M HCl (Cold) – Crucial to remove pyridine without

hydrolyzing the ester.

Wash 2: Sat.

(removes butanesulfonic acid byproduct).

Wash 3: Brine.
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Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The sulfonamide

proton is typically acidic (

) and visible in

-NMR around

5.0–6.0 ppm (broad doublet).

Troubleshooting & Optimization Matrix
Issue Root Cause Corrective Action

Low Yield (<50%) Hydrolysis of BSC

Ensure solvent is anhydrous.

Check BSC quality (should be

clear, not brown). Increase

BSC equivalents to 1.5.

Bis-sulfonylation Excess reagent / High Temp

Maintain strict 0°C during

addition. Use stoichiometric

BSC (1.0 equiv) and add

slowly.

Starting Material Remains Low Nucleophilicity

Add catalyst: DMAP (10

mol%). Switch solvent to THF

or DMF to increase solubility.

Heat to 40°C if necessary.

Impurity: Sulfonic Acid Incomplete Workup

The byproduct (1-

butanesulfonic acid) is water-

soluble. Ensure the basic wash

(

) is thorough.

Synthesis Workflow Diagram
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Caption: Operational workflow for the synthesis of the fibrinogen receptor antagonist

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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